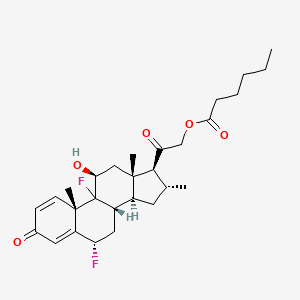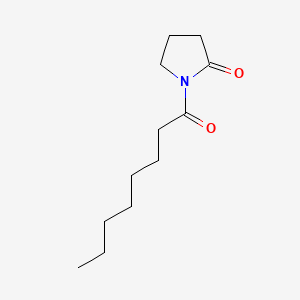
Caprylyl pyrrolidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Caprylyl pyrrolidone can be synthesized through several methods. One common synthetic route involves the reductive amination of levulinic acid or its esters with nitriles in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) . This reaction typically occurs under mild conditions, such as 80°C and 1.6 MPa of hydrogen pressure, in a solvent like tetrahydrofuran . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective synthesis of pyrrolidone derivatives .
Análisis De Reacciones Químicas
Caprylyl pyrrolidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions at the nitrogen atom, forming various N-substituted pyrrolidones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Caprylyl pyrrolidone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of caprylyl pyrrolidone primarily involves its ability to interact with and solubilize various compounds. Its amphiphilic nature allows it to reduce surface tension and enhance the solubility of hydrophobic substances in aqueous solutions . This property is particularly useful in pharmaceutical formulations, where it helps improve the bioavailability of drugs by increasing their solubility .
Comparación Con Compuestos Similares
Caprylyl pyrrolidone is often compared with other pyrrolidone derivatives, such as:
N-methylpyrrolidone (NMP): Known for its strong solvent properties but has higher toxicity compared to this compound.
Polyvinylpyrrolidone (PVP): Widely used in pharmaceuticals and cosmetics for its film-forming and binding properties.
Pyrrolidinone: A simpler structure with similar solubilizing properties but less effective in reducing surface tension.
This compound stands out due to its balance of solubilizing power and lower toxicity, making it a preferred choice in many applications .
Propiedades
Número CAS |
60437-60-7 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
1-octanoylpyrrolidin-2-one |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-6-8-11(14)13-10-7-9-12(13)15/h2-10H2,1H3 |
Clave InChI |
CRWPSVYQTNMIPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


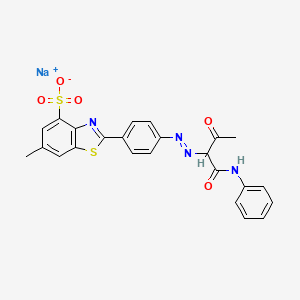
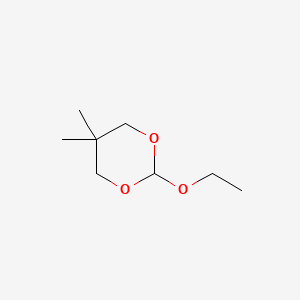
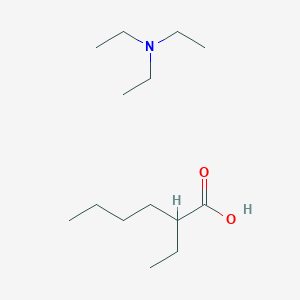
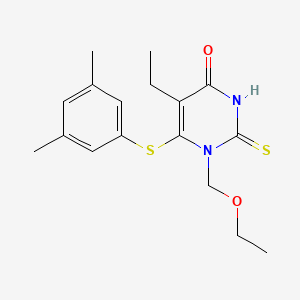

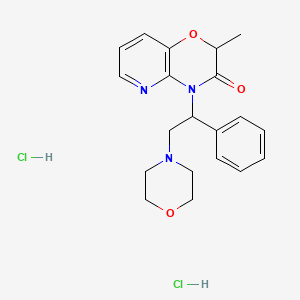
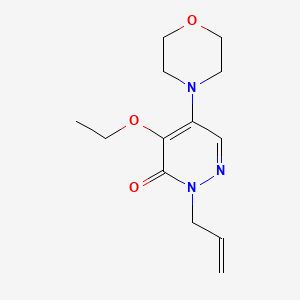
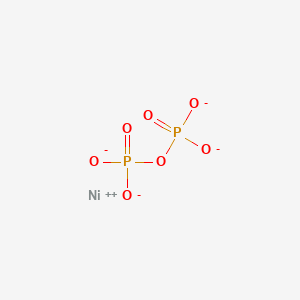
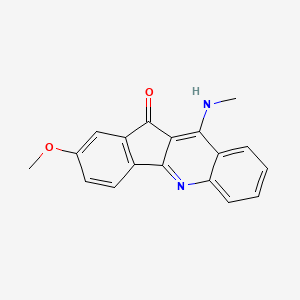
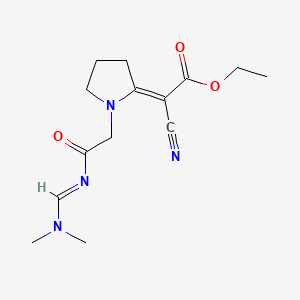
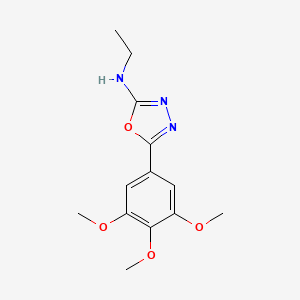
![Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12708024.png)

